Phyllanthoside
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Overview
Description
3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2’s,3a’r,4’‘s,5’‘r,6’s,7a’s)-5’‘-Methyl-4’‘-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3’-1benzofuran-2’,2’‘-Pyran]-6’-Yl]carbonyl}-Beta-D-Glucopyranose is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple acetyl and glucopyranosyl groups, as well as a unique decahydrodispiro configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2’s,3a’r,4’‘s,5’‘r,6’s,7a’s)-5’‘-Methyl-4’‘-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3’-1benzofuran-2’,2’‘-Pyran]-6’-Yl]carbonyl}-Beta-D-Glucopyranose involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the decahydrodispiro structure. The reaction conditions typically require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2’s,3a’r,4’‘s,5’‘r,6’s,7a’s)-5’‘-Methyl-4’‘-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3’-1benzofuran-2’,2’‘-Pyran]-6’-Yl]carbonyl}-Beta-D-Glucopyranose undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2’s,3a’r,4’‘s,5’‘r,6’s,7a’s)-5’‘-Methyl-4’‘-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3’-1benzofuran-2’,2’‘-Pyran]-6’-Yl]carbonyl}-Beta-D-Glucopyranose has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2’s,3a’r,4’‘s,5’‘r,6’s,7a’s)-5’‘-Methyl-4’‘-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3’-1benzofuran-2’,2’‘-Pyran]-6’-Yl]carbonyl}-Beta-D-Glucopyranose involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
Uniqueness
Compared to similar compounds, 3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2’s,3a’r,4’‘s,5’‘r,6’s,7a’s)-5’‘-Methyl-4’‘-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3’-1benzofuran-2’,2’‘-Pyran]-6’-Yl]carbonyl}-Beta-D-Glucopyranose exhibits unique structural features, such as the decahydrodispiro configuration and the presence of multiple acetyl groups
Properties
Molecular Formula |
C40H52O17 |
---|---|
Molecular Weight |
804.8 g/mol |
InChI |
InChI=1S/C40H52O17/c1-19-17-48-40(16-28(19)54-29(43)14-11-24-9-7-6-8-10-24)39(18-49-39)26-13-12-25(15-27(26)57-40)36(47)56-38-35(34(53-23(5)42)31(45)21(3)51-38)55-37-32(46)33(52-22(4)41)30(44)20(2)50-37/h6-11,14,19-21,25-28,30-35,37-38,44-46H,12-13,15-18H2,1-5H3/b14-11+/t19-,20-,21-,25+,26-,27+,28+,30-,31-,32-,33+,34+,35-,37+,38+,39+,40+/m1/s1 |
InChI Key |
VOTNXJVGRXZYOA-XFJWYURVSA-N |
SMILES |
CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O |
Isomeric SMILES |
C[C@@H]1CO[C@]2(C[C@@H]1OC(=O)/C=C/C3=CC=CC=C3)[C@]4(CO4)[C@@H]5CC[C@@H](C[C@@H]5O2)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)OC(=O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)OC(=O)C)O |
Canonical SMILES |
CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O |
shelf_life |
Bulk: The bulk compound is stable for at least four weeks at room temperature and 45 °C (HPLC). Solution: The room temperature stability in 10% aqueous ethanol (1 mg/mL) shows t 90 to be 1.5 hours and t 50 to be 19 hours (HPLC). |
solubility |
H2O < 0.1 (mg/mL) C2H5OH > 100 (mg/mL) CHC13 > 100 (mg/mL) DMSO > 100 (mg/mL) CH3OH > 100 (mg/mL) CH2Cl2 > 100 (mg/mL) |
Synonyms |
phyllanthoside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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